

A Technical Guide to Primary Mineral Inclusions in Natural Olivine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivin*

Cat. No.: *B1252735*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of primary mineral inclusions within natural **olivine**, a key silicate mineral. Understanding these inclusions is crucial as they offer a direct window into the conditions and compositions of magma and mantle environments from which the host **olivine** crystallized. This document outlines the common types of inclusions, summarizes their chemical compositions, details the analytical protocols used for their study, and provides visual workflows for their characterization.

Introduction to Olivine and Primary Inclusions

Olivine is a magnesium iron silicate with the chemical formula $(\text{Mg},\text{Fe})_2\text{SiO}_4$, representing a solid solution series between forsterite (Mg_2SiO_4) and fayalite (Fe_2SiO_4).^{[1][2]} It is a primary rock-forming mineral in mafic and ultramafic igneous rocks like basalt and peridotite and is a major component of the Earth's upper mantle.^{[1][2][3]} During its crystallization from magma at high temperatures, **olivine** can trap small portions of the surrounding melt, fluids, or adjacent minerals.^[4] These trapped materials are known as inclusions.

Primary inclusions are those formed concurrently with the host crystal's growth, providing a pristine sample of the environment of formation. Their analysis yields invaluable data on magma evolution, temperature and pressure conditions, and the chemical composition of deep Earth and planetary materials.^{[4][5][6]}

Types of Primary Inclusions in Olivine

Olivine can host a variety of primary inclusions, which are broadly categorized as follows:

- Mineral Inclusions: These are solid crystals trapped by the growing **olivine**. Common mineral inclusions include chromite, magnetite, pyroxene, and plagioclase feldspar.[1][7] In mantle-derived **olivine**, particularly within diamonds, inclusions can also consist of garnet and various sulfides.[6][8]
- Melt Inclusions: These are small globules of magma that were trapped within the **olivine** crystal.[4] Upon cooling, they may quench to a glass or crystallize to form daughter minerals, such as clinopyroxene, phlogopite, and magnetite.[9][10] They are crucial for determining the composition of primary magmas before alteration or differentiation.[4][11]
- Fluid Inclusions: These are cavities containing trapped fluids, which can be aqueous solutions or volatile phases like CO₂ and CH₄.[1][12][13] They provide insights into the volatile content and pressure-temperature conditions of the magmatic system.[12]

Data Presentation: Composition of Inclusions

The chemical composition of primary inclusions is a key area of study. The following tables summarize representative quantitative data for common mineral inclusions found in **olivine**, as determined by techniques such as Electron Probe Micro-Analysis (EPMA).

Table 1: Representative Major and Minor Oxide Compositions (wt%) of Mineral Inclusions in Olivine

Mineral Inclusion	MgO	FeO	Cr ₂ O ₃	Al ₂ O ₃	TiO ₂	SiO ₂	Mg# ¹
Chromite	47-67 ²	-	42-66	-	0-3.78	~0.10	100Mg/(Mg+Fe ²⁺)
Olivine (Host)	-	-	0.01-0.13	0.00-0.34	>0.1	-	92.8-93.2
Orthopyroxene	-	-	-	-	-	-	-
Clinopyroxene	-	-	-	-	-	-	-

Note: Data synthesized from multiple sources.[\[5\]](#)[\[14\]](#) Dashes indicate data not typically reported in this format or highly variable. Mg# for chromite is calculated by atom.[\[14\]](#) ¹Mg# = 100*Mg/(Mg+Fe) by atom.[\[5\]](#) ²Mg# range for chromite.[\[14\]](#)

Table 2: Representative Trace Element Compositions (ppm) of Olivine-Hosted Inclusions

Element	Concentration in Olivine (ppm)	Analytical Technique
Aluminum (Al)	52.8 - 72.3	LA-ICP-MS
Chromium (Cr)	816 - 846	LA-ICP-MS
Nickel (Ni)	2500 - 4500 (wt. %: 0.25-0.45)	EPMA
Calcium (Ca)	Variable	EPMA/LA-ICP-MS
Manganese (Mn)	Variable	EPMA/LA-ICP-MS

Note: Data sourced from studies of olivine inclusions in diamonds.[\[5\]](#)[\[8\]](#) Concentrations can vary significantly based on geological setting.

Experimental Protocols

The characterization of primary inclusions requires a multi-analytical approach. Below are detailed methodologies for key analytical techniques.

Proper sample preparation is critical for accurate analysis. The goal is to expose the inclusion at the surface of the host **olivine** with minimal contamination or damage.

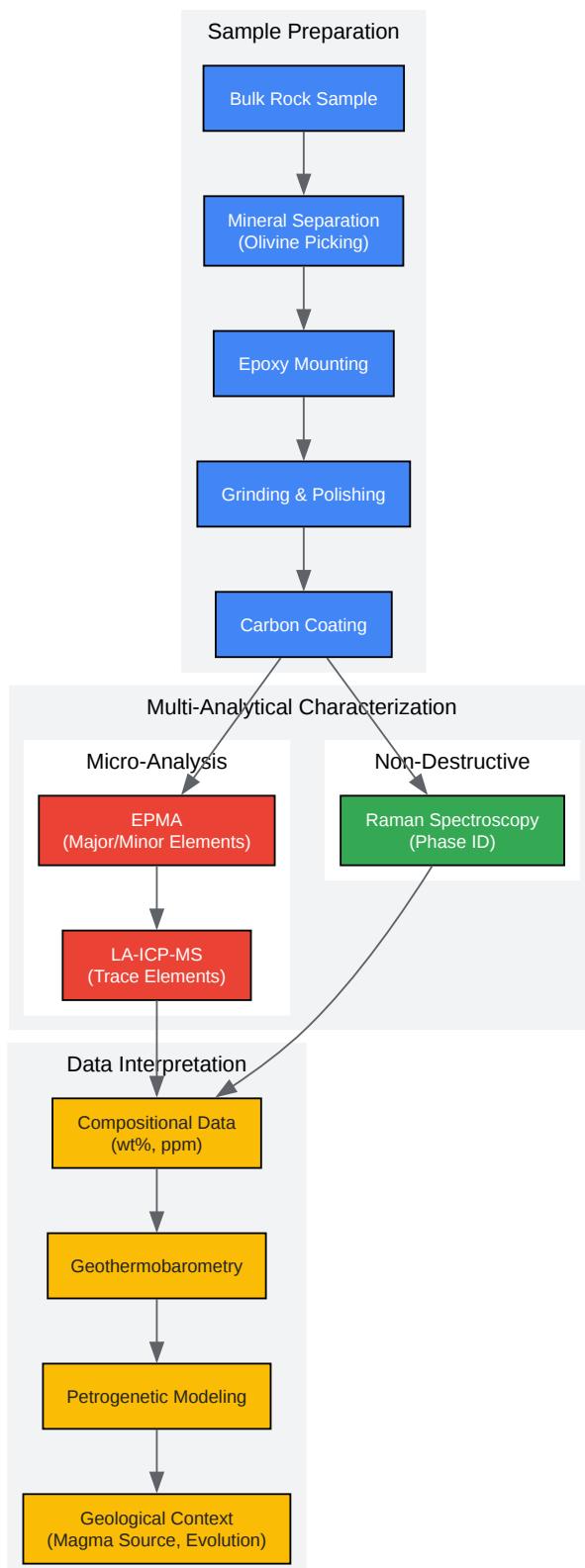
- Mineral Separation: **Olivine** crystals are separated from the bulk rock sample.
- Mounting: Selected crystals with visible inclusions are mounted in an epoxy resin puck.[\[15\]](#)
- Grinding and Polishing: The epoxy mount is ground down using progressively finer silicon carbide grinding mats to expose the target inclusion.[\[15\]](#)[\[16\]](#) Final polishing is performed using diamond paste (e.g., 6-micron down to 0.25-micron) to create a flat, unscratched surface.[\[16\]](#)[\[17\]](#)
- Carbon Coating: For analysis techniques using an electron beam (EPMA), the polished sample surface is coated with a thin layer of carbon to ensure electrical conductivity.[\[17\]](#)

EPMA is a non-destructive technique used to determine the quantitative composition of major and minor elements in micro-volumes of solid materials.[\[18\]](#)

- Instrumentation: A CAMECA or similar electron microprobe equipped with multiple Wavelength-Dispersive X-ray Spectrometers (WDS).[\[8\]](#)
- Analytical Conditions:
 - Accelerating Voltage: 15 kV is standard for silicate analysis.[\[8\]](#)[\[14\]](#) A lower voltage (e.g., 10 kV) may be used to reduce secondary fluorescence effects, especially when analyzing **olivine** near a chromite inclusion.[\[8\]](#)
 - Beam Current: 10 nA is a typical beam current for silicate minerals.[\[8\]](#)[\[14\]](#)
 - Beam Diameter: A focused beam with a diameter of approximately 1-5 microns is used for spot analysis.[\[17\]](#)

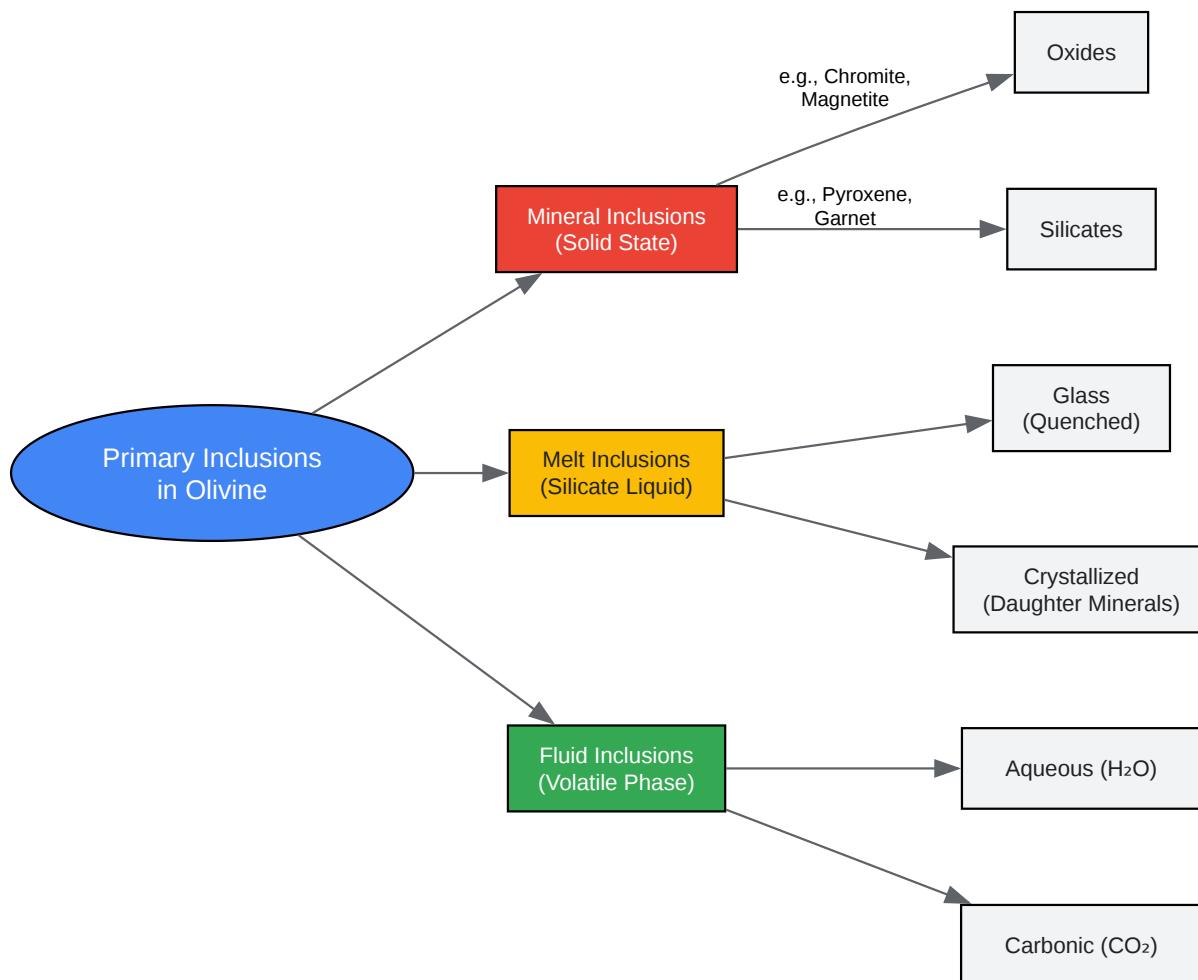
- Counting Times: Peak and background counting times are set to optimize precision; for example, 30 seconds for peak and 15 seconds for background on major elements.[8] For trace elements like Si in chromite, counting times may be extended to 120 seconds.[8][14]
- Standardization: Natural and synthetic materials of known composition (e.g., well-characterized **olivine**, pyroxene, and oxide standards) are used for calibration.
- Data Correction: Raw X-ray intensity data are corrected for matrix effects (atomic number, absorption, and fluorescence) using a PAP or similar correction routine to yield accurate elemental concentrations.[8]

LA-ICP-MS is a powerful technique for quantitative analysis of trace elements (ppm to ppb levels) in solid materials.[5][19]


- Instrumentation: A high-frequency excimer laser ablation system (e.g., 193 nm) coupled to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).[5][19]
- Analytical Conditions:
 - Spot Size: A laser spot size of 25–30 μm is typically applied for the analysis of individual inclusions.[5]
 - Laser Fluence (Energy Density): $\sim 2\text{--}4 \text{ J/cm}^2$.[5]
 - Repetition Rate: 7 Hz.[5]
 - Analysis Time: Each analysis includes a gas blank measurement (~ 20 seconds) followed by laser ablation of the sample (~ 40 seconds).[5]
- Standardization: External calibration is performed using certified silicate glass reference materials such as NIST 610, GSC-1G, and BCR-2G.[5] An internal standard (an element of known concentration in the sample, often determined by EPMA) is used to correct for variations in ablation yield.
- Data Reduction: Data reduction software is used to subtract the gas blank, integrate the signal for the sample, and calculate final concentrations based on the response of the external standards and the internal standard value.

Raman spectroscopy is a non-destructive technique used to identify mineral phases and volatile molecules based on their unique vibrational modes.[20][21] It is particularly useful for identifying minerals still encapsulated within the host **olivine**.[21]

- Instrumentation: A confocal Raman spectrometer (e.g., Horiba Jobin-Yvon LabRAM HR) coupled to a petrographic microscope.[22]
- Analytical Conditions:
 - Laser Source: A 473 nm or 532 nm laser is commonly used.[22]
 - Grating: A grating of 600 mm^{-1} is suitable for general mineral identification, while a higher resolution grating (e.g., 1800 mm^{-1}) is used for quantitative gas analysis.[22]
 - Confocal Setup: A small confocal pinhole (e.g., $100\text{ }\mu\text{m}$) and slit width (e.g., $100\text{ }\mu\text{m}$) are used to achieve high spatial resolution and reject signal from outside the focal plane, enabling analysis of subsurface inclusions.[21][22]
- Spectral Analysis: The resulting Raman spectrum, a plot of intensity versus Raman shift (in cm^{-1}), is compared to reference spectra from databases (e.g., RRUFF) to identify the mineral phases or volatiles present.[20]


Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of primary **olivine** inclusions.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for analyzing primary inclusions in **olivine**.

[Click to download full resolution via product page](#)

Caption: Classification of primary inclusion types found in natural **olivine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Olivine: Common Rock-Forming Mineral – Geology In [geologyin.com]
- 2. Olivine - Wikipedia [en.wikipedia.org]
- 3. Olivine (mineral) | Research Starters | EBSCO Research [ebsco.com]
- 4. Laser ablation ICP-MS analysis of olivine-hosted melt inclusions from the Mull plateau group lavas, Mull, Scotland -ORCA [orca.cardiff.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Olivine Group | Common Minerals [commonminerals.esci.umn.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 13. Abiotic methane synthesis and serpentinization in olivine-hosted fluid inclusions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jsg.utexas.edu [jsg.utexas.edu]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. rruff.net [rruff.net]
- 18. Electron probe microanalysis - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Application of Raman spectroscopy in the identification of olivines in meteorites | Journal of Experimental Techniques and Instrumentation [periodicos.ufms.br]
- 21. Mineral Inclusion Analysis With Raman Spectroscopy [thermofisher.com]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- To cite this document: BenchChem. [A Technical Guide to Primary Mineral Inclusions in Natural Olivine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252735#primary-mineral-inclusions-in-natural-olivine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com